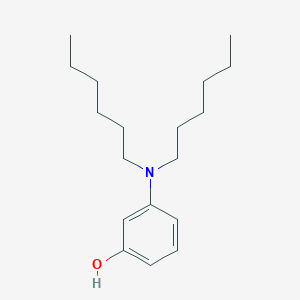
3-(Dihexylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dihexylamino)phenol is an organic compound characterized by the presence of a phenol group substituted with a dihexylamino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihexylamino)phenol typically involves the reaction of phenol with dihexylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where phenol is treated with dihexylamine in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions (e.g., temperature, pressure) is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroquinones or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(Dihexylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dihexylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or participate in redox reactions, while the dihexylamino group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Diethylamino)phenol: Similar structure but with diethylamino instead of dihexylamino group.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of dihexylamino.
3-(Dipropylamino)phenol: Features a dipropylamino group.
Uniqueness: 3-(Dihexylamino)phenol is unique due to the longer alkyl chains in the dihexylamino group, which can influence its hydrophobicity, solubility, and interactions with biological targets. This can result in distinct chemical and biological properties compared to its shorter-chain analogs.
Properties
CAS No. |
109292-68-4 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(dihexylamino)phenol |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-9-14-19(15-10-8-6-4-2)17-12-11-13-18(20)16-17/h11-13,16,20H,3-10,14-15H2,1-2H3 |
InChI Key |
SEHVPZNDRDSGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


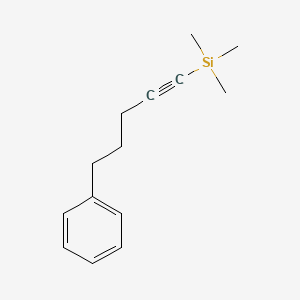
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
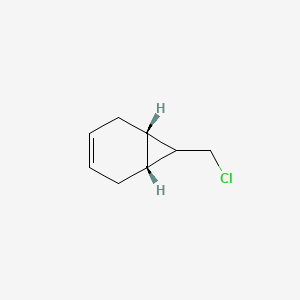
propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
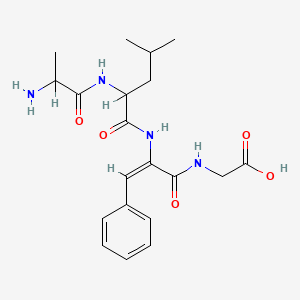
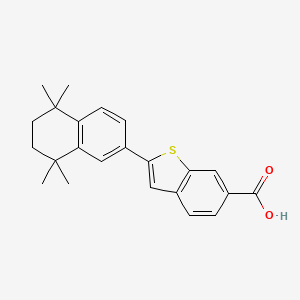


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)


![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
